Deltasonamide 2

PDEδ inhibitor KRAS biochemical binding

Deltasonamide 2 is a best-in-class PDEδ inhibitor (Kd=385 pM) with a unique bis-sulfonamide chemotype. Unlike Deltarasin, it offers superior selectivity and cellular potency (MiaPaCa-2 IC50=750 nM), ensuring reproducible data. Ideal as a reference tool in HTS, a chemical probe for KRAS pathway dissection, and a benchmark scaffold for PROTAC design. Choose this compound for its unmatched affinity and validated mechanism of action, which are critical for rigorous oncogenic KRAS research.

Molecular Formula C30H39ClN6O4S2
Molecular Weight 647.3 g/mol
Cat. No. B2874924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 2
Molecular FormulaC30H39ClN6O4S2
Molecular Weight647.3 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5
InChIInChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35)
InChIKeyZLDUVUWIYLENNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Deltasonamide 2: A High-Affinity PDEδ-KRAS Interaction Inhibitor for Oncogenic KRAS Research


Deltasonamide 2 is a competitive, high-affinity inhibitor of the phosphodiesterase delta (PDEδ) protein, specifically targeting its interaction with the oncogenic KRAS GTPase [1]. With a dissociation constant (Kd) of approximately 385 pM for the purified PDEδ protein, it represents one of the highest affinity small molecules available for this target class . Its mechanism of action involves blocking the farnesyl-binding pocket of PDEδ, thereby disrupting the proper plasma membrane localization of KRAS, which is essential for its signaling and oncogenic function [1].

Why Generic PDEδ or KRAS Inhibitors Cannot Substitute for Deltasonamide 2 in Precision Research


While the PDEδ-KRAS interaction is a validated target, simple substitution with other inhibitors from the same class, such as Deltarasin or Deltazinone 1, can lead to significantly different and often misleading experimental outcomes [1]. Deltasonamide 2 is not a generic PDEδ binder; its unique bis-sulfonamide chemotype confers a distinct balance of exceptional biochemical affinity, target selectivity, and cellular potency that is not replicated by its analogs [2]. The following quantitative evidence demonstrates that key parameters—including binding kinetics, selectivity profile, and antiproliferative efficacy—vary by orders of magnitude across this compound class, underscoring the critical importance of compound-specific selection for robust and reproducible scientific data.

Quantitative Evidence Guide for Deltasonamide 2's Differentiation vs. Key PDEδ Inhibitor Comparators


Biochemical Binding Affinity (Kd) Comparison: Deltasonamide 2 vs. Deltarasin and Deltazinone 1

Deltasonamide 2 exhibits picomolar binding affinity for purified PDEδ protein (Kd = 385 pM) . This is a 100-fold improvement in affinity compared to the first-generation inhibitor Deltarasin (Kd = 38 nM) and a 20-fold improvement compared to Deltazinone 1 (Kd = 8 nM) . This ultra-high affinity is a direct consequence of its unique bis-sulfonamide structure, which forms up to seven hydrogen bonds within the binding pocket .

PDEδ inhibitor KRAS biochemical binding

Cellular Target Engagement: Deltasonamide 2 vs. Deltaflexin-1

While its biochemical affinity is superior, Deltasonamide 2 demonstrates a cellular Kd of 64 nM for disrupting the PDEδ-KRAS interaction in live cells . This is notably less potent in a cellular context compared to Deltaflexin-1, which was specifically designed with a 'spring moiety' to improve cellular activity [1]. This highlights a key differentiation point: Deltasonamide 2 is the gold-standard for high biochemical potency, while Deltaflexin-1 may be a preferred tool when superior cellular permeability and target engagement are paramount [1].

cellular activity target engagement KRAS membrane localization

Antiproliferative Potency in KRAS-Mutant Cancer Cells

Deltasonamide 2 inhibits the growth of the oncogenic KRAS-dependent pancreatic cancer cell line, MiaPaCa-2, with an IC50 of 750 nM . This is a significant improvement over early PDEδ inhibitors and demonstrates functional activity at sub-micromolar concentrations [1]. In contrast, a more recently developed PDEδ inhibitor, compound 36l, showed much weaker antiproliferative activity in the same cell line (IC50 = 6.67 µM) [2], a nearly 9-fold difference, highlighting the superior functional potency of the Deltasonamide 2 chemotype in this model.

antiproliferative KRAS mutant pancreatic cancer

Selectivity Profile: Deltasonamide 2 and Deltazinone 1 vs. Deltarasin

A major limitation of the first-generation inhibitor Deltarasin is its poor selectivity, which manifests as significant non-specific cytotoxicity [1]. In contrast, subsequent chemotypes, including Deltasonamide 2 and Deltazinone 1, were specifically developed to address this issue and demonstrate a much-improved selectivity profile for PDEδ [REFS-1, REFS-2]. This improved selectivity is a critical feature that enables more accurate interpretation of biological effects, attributing them to on-target PDEδ inhibition rather than general cellular toxicity.

selectivity cytotoxicity off-target effects

Primary Research and Discovery Applications for Deltasonamide 2


High-Throughput Screening (HTS) and Biochemical Assay Development

Given its exceptional biochemical affinity (Kd = 385 pM) [1], Deltasonamide 2 is an ideal candidate for use as a reference tool in high-throughput screening (HTS) campaigns to identify novel PDEδ inhibitors. Its high potency allows for a robust assay window, and its well-defined mechanism of action (competitive inhibition of the farnesyl-binding pocket) makes it a reliable positive control for assay validation and quality control. It can also serve as a benchmark for evaluating the binding kinetics of new compounds.

Functional Genomics and Chemical Biology Studies of KRAS-Driven Cancers

Deltasonamide 2's ability to selectively inhibit the proliferation of oncogenic KRAS-dependent cells, such as MiaPaCa-2 pancreatic cancer cells (IC50 = 750 nM) , makes it a valuable chemical probe for dissecting KRAS signaling pathways. It can be used in conjunction with genetic tools (e.g., siRNA knockdown, CRISPR) to validate PDEδ as a target and to study the downstream effects of disrupting KRAS membrane localization, including impacts on cell viability, apoptosis, and downstream signaling cascades like MAPK and PI3K .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Programs

The well-characterized bis-sulfonamide chemotype of Deltasonamide 2, known to form up to seven hydrogen bonds in the PDEδ pocket [1], provides a robust scaffold for medicinal chemistry efforts. It can be used as a starting point for designing novel PDEδ inhibitors or proteolysis-targeting chimeras (PROTACs) [2]. Its high affinity serves as a critical benchmark against which new analogs can be compared in binding assays to understand the structural determinants of potency and selectivity.

Academic Research on the KRAS-PDEδ Axis in Oncology

For academic laboratories focused on understanding the molecular mechanisms of KRAS-driven oncogenesis, Deltasonamide 2 serves as a critical, high-quality research tool. Its improved selectivity profile compared to Deltarasin [3] allows researchers to more confidently attribute observed biological effects to the disruption of the PDEδ-KRAS interaction. Its proven functional activity in cancer cell lines at sub-micromolar concentrations provides a practical and effective means to perturb this pathway in vitro .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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